molecular formula C12H13NO4 B8279843 4-Methyl-1-(4-nitrophenyl)pent-2-yne-1,4-diol

4-Methyl-1-(4-nitrophenyl)pent-2-yne-1,4-diol

Cat. No. B8279843
M. Wt: 235.24 g/mol
InChI Key: KKXIEZIKRWOELU-UHFFFAOYSA-N
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Patent
US08071595B2

Procedure details

To a room temperature solution of 4-methyl-1-(4-nitrophenyl)pent-2-yne-1,4-diol (2 g, 8.51 mmol, 1 eq) in dry DCM (100 mL) was added NaHCO3 (680 mg, 8.51 mmol, 1 eq) followed by Dess Martin Periodinane (9.2 g, 21.27 mmol, 2.5 eq). The reaction mixture was stirred at RT for 16 h. After completion of the reaction (as monitored by TLC), the reaction mixture was quenched with a saturated sodium bisulfite solution and extracted with DCM (2×100 mL). The combined organic layers were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography eluting with 20% EtOAc in hexanes to afford 4-hydroxy-4-methyl-1-(4-nitrophenyl) pent-2-yn-1-one (1.7 g, 86%) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:17])([CH3:16])[C:3]#[C:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[OH:6].C([O-])(O)=O.[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[OH:17][C:2]([CH3:16])([CH3:1])[C:3]#[C:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C#CC(O)C1=CC=C(C=C1)[N+](=O)[O-])(C)O
Name
Quantity
680 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (as monitored by TLC)
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated sodium bisulfite solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC(C#CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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